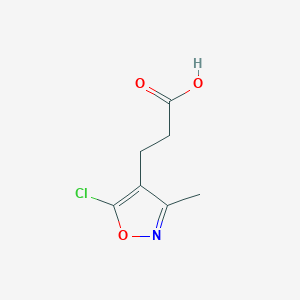![molecular formula C7H10N4 B1486781 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide CAS No. 2098140-81-7](/img/structure/B1486781.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide
Overview
Description
“2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide” is a chemical compound that is extensively used in diverse scientific research areas due to its remarkable properties. It is a versatile compound that is part of the pyrazole family, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Scientific Research Applications
Synthesis and Chemical Properties
Intramolecular Nitrilimine Cycloaddition : A study by Winters et al. (2014) demonstrates the synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles through the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes, highlighting a versatile approach to generating these compounds (Winters, Teleha, & Sui, 2014).
Pyrazolo[3,4-d]pyrimidines Synthesis : Gatta et al. (1989) discuss the synthesis of pyrazolo[3,4-d]pyrimidines, emphasizing the structural similarity to "Lonidamine" with potential medicinal applications, showcasing the versatility of pyrazole derivatives in drug development (Gatta, Luciani, & Palazzo, 1989).
Valence Tautomerism : Research by Mojzych et al. (2014) on pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines reveals insights into valence tautomerism and potential anticancer activity, indicating the complex chemical behavior and biological relevance of these compounds (Mojzych, Karczmarzyk, & Wysocki et al., 2014).
Biological Activities and Applications
Anticancer Activity : Thangarasu et al. (2019) explore novel pyrazole carbaldehyde derivatives for their antioxidant, anti-breast cancer, and anti-inflammatory properties, highlighting the pharmacological potential of pyrazole-based compounds in disease treatment (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Antifungal Activity : Vicentini et al. (2007) investigate the antifungal activity of pyrazole derivatives against phytopathogenic fungi, demonstrating the potential of these compounds in agricultural applications to protect crops from fungal diseases (Vicentini, Romagnoli, & Andreotti et al., 2007).
Analgesic and Anti-inflammatory Activities : More et al. (2022) synthesize and evaluate pyrazolo[3,4-c]pyrazole derivatives for their analgesic and anti-inflammatory activities, suggesting their potential as therapeutic agents for pain and inflammation management (More, Chumbhale, & Rangari et al., 2022).
properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-7(9)6-4-2-1-3-5(4)10-11-6/h1-3H2,(H3,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYHVVWYOYFLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



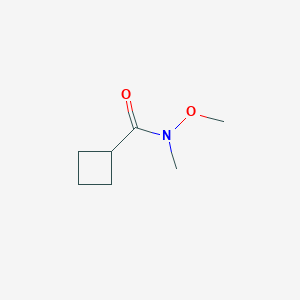
![Ethyl 6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B1486699.png)
![Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate](/img/structure/B1486700.png)
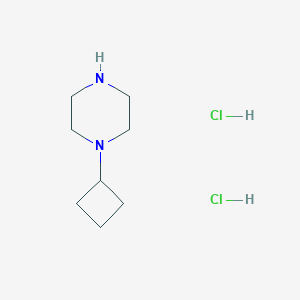
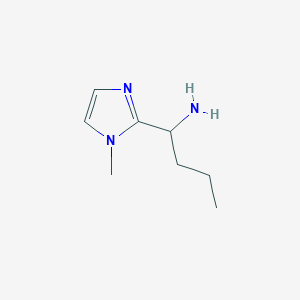

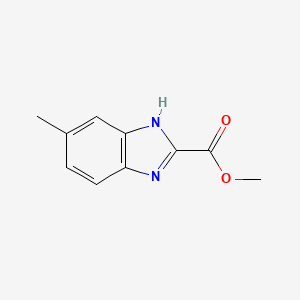



![[1-(2-Hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1486717.png)
![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)
